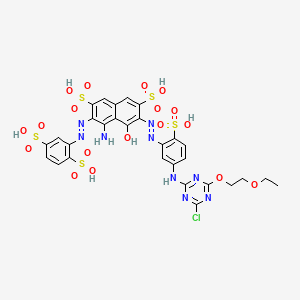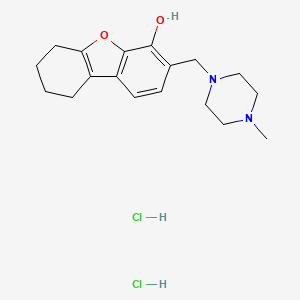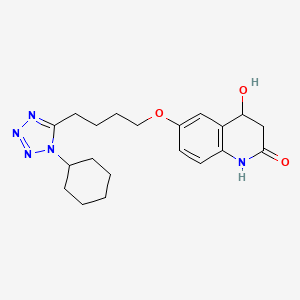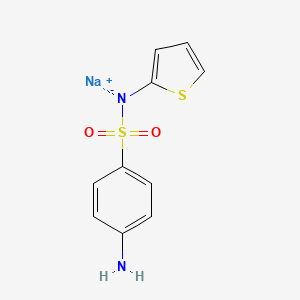
(2R)-2-amino-4-(3-fluoranylpropylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorine F 18-labeled S-(3-Fluoropropyl)homocysteine Hydrochloride is the hydrochloride salt form of a radioconjugate composed of a synthetic derivative of the amino acid methionine radiolabeled with fluoride F 18, with potential use as a tumor imaging agent during positron emission tomography (PET). Upon administration, fluorine F 18-labeled S-(3-fluoropropyl) homocysteine is preferentially taken up by tumor cells through an amino acid transporter, which is overexpressed by cancer cells. As tumor cells have a higher rate of proliferation than normal cells, these cancer cells have increased rates of protein synthesis and thus an increased demand for amino acids. This allows for visualization of tumors cells upon PET.
Properties
CAS No. |
1245941-98-3 |
|---|---|
Molecular Formula |
C7H14FNO2S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(2R)-2-amino-4-(3-(18F)fluoranylpropylsulfanyl)butanoic acid |
InChI |
InChI=1S/C7H14FNO2S/c8-3-1-4-12-5-2-6(9)7(10)11/h6H,1-5,9H2,(H,10,11)/t6-/m1/s1/i8-1 |
InChI Key |
KAGGMRWAYDOFES-QSVFLLOFSA-N |
Isomeric SMILES |
C(C[18F])CSCC[C@H](C(=O)O)N |
Canonical SMILES |
C(CF)CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)







